molecular formula C12H30N4 B3054615 N4,N9-Dimethylspermine CAS No. 61345-87-7

N4,N9-Dimethylspermine

Cat. No.: B3054615
CAS No.: 61345-87-7
M. Wt: 230.39 g/mol
InChI Key: VCYSCRLAZCOBBO-UHFFFAOYSA-N
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Description

N4,N9-Dimethylspermine is a polyamine compound with the molecular formula C12H30N4 and a molecular weight of 230.4 g/mol It is structurally characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 4 and 9 of the spermine backbone

Mechanism of Action

Target of Action

Similar compounds such as n4,n9-dioleoyl spermine have been shown to interact with dna, suggesting that n4,n9-dimethylspermine may also interact with nucleic acids .

Mode of Action

This compound, like other polyamines, is believed to interact with DNA and RNA due to its polycationic nature . This interaction can lead to changes in the structure and function of the nucleic acids, potentially affecting gene expression and protein synthesis.

Biochemical Pathways

Polyamines, in general, are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. They can influence the activity of various enzymes and ion channels, and modulate protein synthesis and cellular signaling .

Result of Action

Related compounds such as n4,n9-dioleoyl spermine have been shown to condense dna and achieve high transfection levels in cultured cells . This suggests that this compound may also have significant effects on cellular function, potentially influencing gene expression and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N9-Dimethylspermine typically involves the alkylation of spermine with methylating agents. One common method is the reaction of spermine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N4,N9-Dimethylspermine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

N4,N9-Dimethylspermine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool for studying polyamine metabolism and developing therapeutic agents .

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYSCRLAZCOBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN(C)CCCN)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599713
Record name N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61345-87-7
Record name N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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